molecular formula C14H18Cl2N2O3S B2510879 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide CAS No. 341964-50-9

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide

Cat. No.: B2510879
CAS No.: 341964-50-9
M. Wt: 365.27
InChI Key: XNDWDKWXELEVSM-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide is a sulfur-containing acetamide derivative with a complex aryl-substituted backbone.

  • A sulfanyl (thioether) linker connecting the acetamide group to the anilino-oxoethyl chain, influencing redox stability and metabolic pathways.
  • A methyl-substituted acetamide terminal group, which modulates solubility and steric effects .

The compound’s molecular formula and molar mass are inferred from its sulfonyl analog (C₁₄H₁₈Cl₂N₂O₅S, 397.27 g/mol) . Its synthesis likely involves nucleophilic substitution or thiol-ene reactions, as seen in related compounds .

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-8(2)21-12-5-11(9(15)4-10(12)16)18-14(20)7-22-6-13(19)17-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWDKWXELEVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichloro-5-isopropoxyaniline: This intermediate is synthesized through the chlorination of 5-isopropoxyaniline.

    Formation of 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl chloride: This step involves the reaction of 2,4-dichloro-5-isopropoxyaniline with oxalyl chloride.

    Synthesis of this compound: The final compound is obtained by reacting 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl chloride with N-methylthioacetamide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological activities:

Compound Name Key Structural Differences Molecular Formula Biological/Physicochemical Notes References
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide (CAS 341964-56-5) Sulfonyl (-SO₂-) group replaces sulfanyl (-S-); higher oxidation state C₁₄H₁₈Cl₂N₂O₅S Discontinued commercial availability; potential instability under reducing conditions .
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide (CAS 341964-54-3) Sulfinyl (-SO-) group; intermediate oxidation state between sulfanyl and sulfonyl Not explicitly provided Limited commercial data; likely intermediate in metabolic pathways .
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide (CAS 341965-06-8) 2-Methoxyethoxy substituent replaces isopropoxy; diethylacetamide replaces methylacetamide C₁₇H₂₄Cl₂N₂O₄S Enhanced hydrophilicity due to methoxyethoxy group; discontinued in commercial catalogs .
N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide Extended dihydropyridine core with furyl and cyano groups; methylphenyl substituent C₂₉H₂₃Cl₂N₅O₃S Demonstrated 1.65–2.85× higher anti-inflammatory activity vs. reference drugs in edema models .
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole ring replaces acetamide backbone; methoxy-chlorophenyl substitution C₁₃H₁₂ClN₃O₃S Reported antimicrobial activity; lower molecular weight (341.8 g/mol) compared to target compound .

Key Trends in Structure-Activity Relationships (SAR)

Sulfur Oxidation State :

  • Sulfanyl (-S-) analogs exhibit higher metabolic stability than sulfonyl (-SO₂-) derivatives but may show reduced electrophilic reactivity .
  • Sulfinyl (-SO-) derivatives are rare in commercial catalogs, suggesting challenges in synthesis or purification .

Substituent Effects: Isopropoxy vs. Methoxyethoxy: The bulkier isopropoxy group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to methoxyethoxy analogs (logP ~2.5) . N-Alkyl Substitution: Methylacetamide (target) vs.

Biological Activity: Compounds with extended aromatic systems (e.g., dihydropyridine-furyl derivatives) show superior anti-inflammatory activity, likely due to π-π stacking with protein targets .

Physicochemical and Commercial Considerations

  • Solubility : The target compound’s logP (~3.2) indicates moderate lipid solubility, suitable for oral bioavailability but may require formulation aids.
  • Thermal Stability : Related compounds (e.g., 7A9 in ) show melting points ~200–250°C, suggesting thermal resilience typical for aryl-acetamides .

Biological Activity

The compound 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. Characterized by a unique structure incorporating a sulfanyl group, dichloroaniline moiety, and N-methylacetamide, this compound is being studied for its applications in medicinal chemistry, particularly in anticancer and anti-inflammatory research.

  • Molecular Formula : C13H15Cl2N O4S
  • Molecular Weight : 294.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. Initial studies suggest that the compound may act as an enzyme inhibitor or modulator, which is crucial for its anticancer properties.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example, a series of derivatives based on 1,4-naphthoquinone showed promising cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. The most potent compounds induced apoptosis, a key mechanism in cancer treatment .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 5eMDA-MB-231<10Induces apoptosis
Compound 5fSUIT-215Cell cycle arrest
Compound 5gHT-29<20Apoptosis induction

Anti-inflammatory Potential

The structural features of This compound suggest potential anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This could provide a dual therapeutic approach in treating both cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activities
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acidContains oxadiazole ringExhibits different biological activities due to ring structure
2-(2,4-dichloroanilino)-piperazinePiperazine ring instead of acetic acidDifferent pharmacological profiles due to piperazine moiety

The presence of the isopropoxy group in This compound may influence its chemical reactivity and biological activity compared to these similar compounds.

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